molecular formula C19H12ClF2N3OS B3412469 N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 932995-87-4

N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3412469
CAS No.: 932995-87-4
M. Wt: 403.8 g/mol
InChI Key: QDSSHAUUQUGITG-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b][1,3]thiazole core fused with aromatic substituents: a 4-fluorophenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 3-chloro-4-fluorophenyl moiety. Its molecular formula is C₁₉H₁₂ClF₂N₃OS, with a monoisotopic mass of 411.028 g/mol. The compound is likely synthesized via condensation of its carboxylic acid precursor, 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (C₁₃H₉FN₂O₂S; 276.285 g/mol ), followed by amidation.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N3OS/c1-10-17(18(26)23-13-6-7-15(22)14(20)8-13)27-19-24-16(9-25(10)19)11-2-4-12(21)5-3-11/h2-9H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSSHAUUQUGITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format to facilitate understanding.

Chemical Structure and Properties

The compound is characterized by a complex imidazo[2,1-b][1,3]thiazole scaffold, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents on the phenyl rings enhances its pharmacological profile by potentially increasing lipophilicity and altering electronic properties.

Molecular Formula

  • Molecular Formula : C17H14ClF2N3OS
  • Molecular Weight : 367.83 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the imidazo[2,1-b][1,3]thiazole moiety. For instance:

  • Cytotoxicity : A related compound demonstrated significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition at low concentrations (IC50 = 1.4 μM for MDA-MB-231) .
  • Mechanism of Action : The compound's mechanism often involves inhibition of key signaling pathways such as VEGFR2 kinase, which plays a crucial role in tumor angiogenesis. In one study, a derivative exhibited a 5.72% inhibitory rate on VEGFR2 at 20 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications on the imidazo[2,1-b][1,3]thiazole scaffold can significantly affect biological activity:

Substituent PositionModification TypeEffect on Activity
2Methyl groupIncreased cytotoxicity
4Fluorine substitutionEnhanced potency against tumors
6Carboxamide groupImproved selectivity

Case Studies

  • Case Study on Antitumor Effects : A study evaluated the compound's effects on A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. Results indicated strong selectivity against these cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .
  • Neuroprotective Effects : Other derivatives of thiazole compounds have shown promise in neuroprotective assays, suggesting that structural similarities may confer similar protective effects against neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

a. Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • Example: 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole (C₁₇H₁₁FN₄O₃S) Key Differences: Replaces the thiazole ring with a thiadiazole, introducing an additional nitrogen. The 4-methoxyphenyl and nitro groups alter electronic properties compared to the target compound’s chloro-fluorophenyl and fluorophenyl groups. Activity: Thiadiazoles are known for antimicrobial and antitumor properties , but the nitro group may confer metabolic instability.
b. Imidazo[2,1-b][1,3]thiazole Derivatives
  • Example: N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (C₁₈H₁₅N₅O₂S) Key Differences: Substitutes the chloro-fluorophenyl carboxamide with an oxazole-carboxamide-phenyl group.

Substituent-Driven Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities
Target Compound Imidazo[2,1-b][1,3]thiazole 6-(4-Fluorophenyl); 3-methyl; N-(3-chloro-4-fluorophenyl) 411.028 High lipophilicity; kinase inhibition potential
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole 4-Fluoro-3-nitrophenyl; 4-methoxyphenyl ~393.3 (estimated) Antimicrobial activity; nitro group may limit stability
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyloxazole-4-carboxamide Imidazo[2,1-b][1,3]thiazole 4-Phenyl; oxazole-carboxamide ~377.4 (estimated) Potential kinase binding; reduced halogen effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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